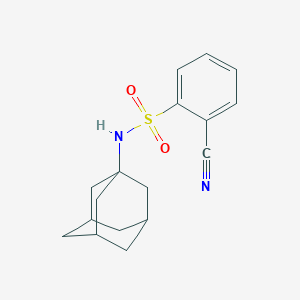![molecular formula C15H22N4OS B256785 N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine, also known as DMTCP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTCP is a synthetic molecule that was first synthesized in 2006 and has since been used in various research studies.
Wirkmechanismus
The mechanism of action of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine involves its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, leading to an increase in their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to enhance cognitive function and memory. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its ability to selectively target certain neurotransmitters, making it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine, including its potential applications in the treatment of various neurological disorders. Further studies are also needed to determine its safety and toxicity profile, as well as its potential use in other areas of scientific research. Additionally, research is needed to identify other compounds that may have similar properties to this compound, which could lead to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine involves a multi-step process that includes the reaction of 4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form 5,6-dimethylthieno[2,3-d]pyrimidin-4-one. This compound is then reacted with 3-(4-morpholinyl)propylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine has been used in various scientific research studies, including neuroscience, pharmacology, and biochemistry. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H22N4OS |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5,6-dimethyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H22N4OS/c1-11-12(2)21-15-13(11)14(17-10-18-15)16-4-3-5-19-6-8-20-9-7-19/h10H,3-9H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
JJLZBZQYWNMQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)


![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid](/img/structure/B256710.png)





![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)

![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
